6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the iodocyclization of 6-allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines. This reaction is carried out in the presence of iodine and potassium carbonate, leading to the formation of the desired compound
Analyse Chemischer Reaktionen
6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include iodine, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H2ClIN4O |
---|---|
Molekulargewicht |
296.45 g/mol |
IUPAC-Name |
6-chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h2H,(H,8,9,12) |
InChI-Schlüssel |
VMNPAXUWPLYUCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C2=C(N=C(NC2=O)Cl)N=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.